7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
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Overview
Description
7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by a pyrrolo[3,2-b]pyridine core structure with a nitro group at the 7th position and a carboxylic acid group at the 3rd position. It is a solid, typically appearing as white crystals, and is known for its weak acidic properties. This compound is soluble in organic solvents such as chloroform, methanol, and ethanol but is insoluble in water .
Preparation Methods
The synthesis of 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of benzopyrrolo[3,2-b]pyridine-3,6-dione with formic acid . The reaction conditions typically include the use of solid alumina and room temperature, followed by the addition of propargylamine to the obtained acetylenes, and finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Chemical Reactions Analysis
7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid have been studied for their potential as fibroblast growth factor receptor inhibitors, which play a crucial role in cancer therapy . These derivatives have shown potent activities against FGFR1, FGFR2, and FGFR3, making them promising candidates for the development of anticancer drugs .
Mechanism of Action
The mechanism of action of 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid and its derivatives involves the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, migration, and angiogenesis. The compound binds to the FGFRs, preventing their activation and subsequent signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition leads to the suppression of tumor growth and metastasis in cancer cells .
Comparison with Similar Compounds
7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can be compared to other pyrrolopyridine derivatives, such as 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine . While these compounds share a similar core structure, their functional groups and positions differ, leading to variations in their chemical properties and biological activities. For instance, 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFRs, similar to this compound, but with different potency and selectivity profiles .
Properties
Molecular Formula |
C8H5N3O4 |
---|---|
Molecular Weight |
207.14 g/mol |
IUPAC Name |
7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)4-3-10-7-5(11(14)15)1-2-9-6(4)7/h1-3,10H,(H,12,13) |
InChI Key |
RPXIVEQFKACCHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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